molecular formula C16H11BrO B6383520 3-Bromo-5-(naphthalen-1-yl)phenol CAS No. 1261925-89-6

3-Bromo-5-(naphthalen-1-yl)phenol

Cat. No.: B6383520
CAS No.: 1261925-89-6
M. Wt: 299.16 g/mol
InChI Key: ANHKPBDTHZXFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(naphthalen-1-yl)phenol is an organic compound that features a bromine atom, a naphthalene ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(naphthalen-1-yl)phenol typically involves the bromination of 5-(naphthalen-1-yl)phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(naphthalen-1-yl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

3-Bromo-5-(naphthalen-1-yl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(naphthalen-1-yl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom and naphthalene ring contribute to hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(naphthalen-2-yl)phenol
  • 3-Bromo-5-(phenyl)phenol
  • 3-Bromo-5-(naphthalen-1-yl)aniline

Uniqueness

3-Bromo-5-(naphthalen-1-yl)phenol is unique due to the specific positioning of the bromine atom and the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

3-bromo-5-naphthalen-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHKPBDTHZXFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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